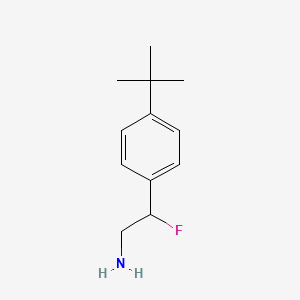

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine

Übersicht

Beschreibung

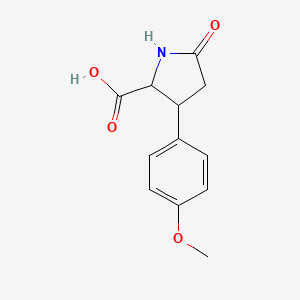

The compound “2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine” is an organic compound containing a tert-butylphenyl group, a fluoroethan group, and an amine group . The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to stabilize carbocations. The fluoroethan group contains a fluorine atom, which is highly electronegative and can significantly influence the compound’s reactivity and properties. The amine group (-NH2) is a basic functional group that can participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the fluorine atom and the bulkiness of the tert-butylphenyl group. The presence of the amine group could also enable the formation of hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be significantly influenced by the presence of the fluorine atom and the amine group. The fluorine atom is highly electronegative and could make the compound susceptible to nucleophilic attack. The amine group is a common functional group that can participate in a variety of chemical reactions, including condensation reactions and the formation of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling and melting points. The tert-butylphenyl group could increase the compound’s hydrophobicity and decrease its solubility in water .Wissenschaftliche Forschungsanwendungen

Cancer Research : Schiff base ligands, including those derived from "2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine," have been investigated for their potential in cancer treatment. One study synthesized ligands and complexes with DNA and protein binding properties, showing potential for anticancer activity (Mukhopadhyay et al., 2015).

Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, similar in structure to "2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine," are versatile intermediates for the asymmetric synthesis of amines. These imines are used in synthesizing a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman et al., 2002).

Electronic Structure in Metal Complexes : The compound and its derivatives have been utilized in studies to understand the electronic structure of metal complexes containing radical ligands. This has implications for the development of new materials and catalysts (Chaudhuri et al., 2001).

Antitumor Properties : The structure of "2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine" has been explored in the context of novel antitumor benzothiazoles. These compounds show promise in treating cancers, particularly through the modification of the molecule to improve metabolic stability and drug-like properties (Bradshaw et al., 2002).

Catalysis and Reactivity : Studies have investigated arylpalladium complexes with ligands related to "2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine." These researches provide insights into catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis (Stambuli et al., 2002).

Photopolymerization : The compound has been used in photoinitiating systems for photopolymerization. This has applications in materials science, particularly in 3D printing and the development of new polymers (Chen et al., 2021).

Chiral Synthesis : The compound's structure lends itself to the synthesis of chiral amines, which are crucial in various bioactive molecules. The tert-butanesulfinamide reagent, closely related to the compound , has been used for the asymmetric synthesis of diverse amine structures (Xu et al., 2013).

Fluorescent Compounds : Research has been conducted into the synthesis of fluorescent compounds using derivatives of "2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine." These compounds have potential applications in imaging and sensing technologies (Lu et al., 2022).

Wirkmechanismus

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

Compounds with similar structures have been shown to be involved in chemical transformations, biosynthetic and biodegradation pathways

Action Environment

It is known that the solubility of a compound in various solvents can affect its action and stability

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound would depend on its intended application. If it shows promising properties as a drug, future research could involve further pharmacological testing and eventually clinical trials. If it’s used in materials science, future research could involve studying its properties in different types of materials or under different conditions .

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXJELDFSQBKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

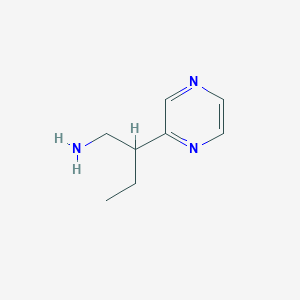

![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)